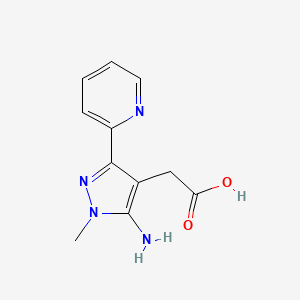
1-(5-Chlorofuran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorofuran-2-yl)ethanol is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorofuran-2-yl)ethanol typically involves the chlorination of furan followed by the introduction of an ethanol group. One common method includes the reaction of 5-chlorofuran with ethylene oxide in the presence of a catalyst to yield this compound. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a furan-2-yl ethanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used to replace the chlorine atom.
Major Products:
Oxidation: 5-Chlorofuran-2-carboxylic acid or 5-chlorofuran-2-carbaldehyde.
Reduction: Furan-2-yl ethanol.
Substitution: 1-(5-Aminofuran-2-yl)ethanol or 1-(5-Mercaptofuran-2-yl)ethanol.
Scientific Research Applications
1-(5-Chlorofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(5-Chlorofuran-2-yl)ethanol exerts its effects is primarily through its interaction with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the ethanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Furan-2-yl ethanol: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-Chlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different chemical properties and applications.
1-(5-Bromofuran-2-yl)ethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 1-(5-Chlorofuran-2-yl)ethanol is unique due to the presence of both a chlorine atom and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H7ClO2 |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
1-(5-chlorofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
InChI Key |
IZZJQEAJJKUCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
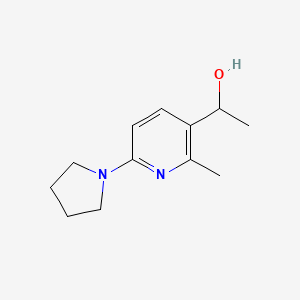
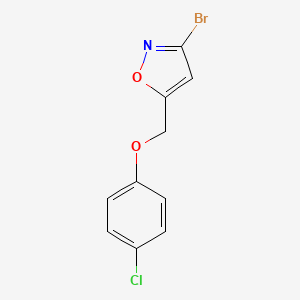
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
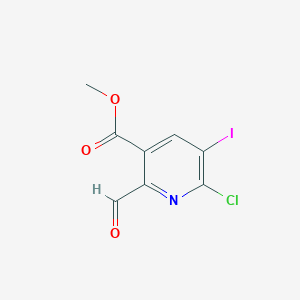
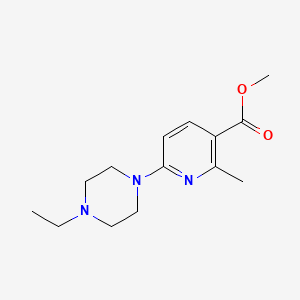
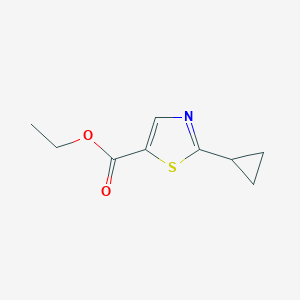


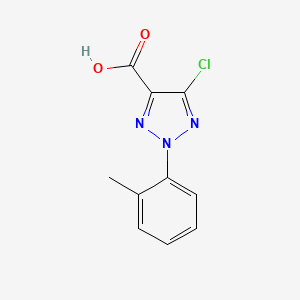
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
